molecular formula C14H15N5O3 B5427552 7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B5427552
M. Wt: 301.30 g/mol
InChI Key: NZVOQDWXPDMVLY-UHFFFAOYSA-N
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Description

The compound “7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one” is a type of imidazo[1,2-b]pyridazine . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety that is found in many approved and experimental drugs . It has been demonstrated in multiple reports that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by the presence of the imidazo[1,2-b]pyridazine moiety . The structure of these compounds can be influenced by substitutions at various positions on the moiety .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-b]pyridazine compounds can be complex and depend on the specific substitutions present on the moiety . These compounds have been found to inhibit TAK1 at nanomolar concentrations .

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazine compounds involves the inhibition of kinases . Specifically, these compounds have been found to inhibit the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma .

Properties

IUPAC Name

7-(imidazo[1,2-b]pyridazine-3-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-17-8-14(22-13(17)21)4-6-18(9-14)12(20)10-7-15-11-3-2-5-16-19(10)11/h2-3,5,7H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOQDWXPDMVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=CN=C4N3N=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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